molecular formula C22H19N3O4S3 B2391819 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098638-44-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2391819
CAS No.: 1098638-44-8
M. Wt: 485.59
InChI Key: UNUCXSBSRQGUJO-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . The structure of the compound consists of a central thiophene ring and two terminal thiazole rings .


Synthesis Analysis

The synthesis of such compounds often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of the compound can be characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . The structure of the compound consists of a central thiophene ring and two terminal thiazole rings .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex, involving various types of reactions such as oxidation-reduction, alkylation, and coupling reactions . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR, NMR, and mass spectrometry . The nature of the assemblies was characteristic to the substituent in the benzothiazole moiety .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of various chemical derivatives, contributing to the development of new materials and methods in chemistry. For instance, the synthesis and characterization of antimicrobial compounds through various reactions involving this compound were explored (Talupur, Satheesh, & Chandrasekhar, 2021).

Pharmacological Research

  • In pharmacological research, derivatives of this compound have been evaluated as potential antipsychotic agents. This includes the study of their binding to dopamine and serotonin receptors and their effects in behavioral models (Norman, Navas, Thompson, & Rigdon, 1996).

Antimicrobial and Antioxidant Studies

  • The compound's derivatives have been examined for their antimicrobial and antioxidant properties. For example, studies have shown that certain derivatives exhibit potent antioxidant activity, surpassing that of known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Radiosynthesis and PET Tracer Development

Heterocyclic Synthesis

  • The compound plays a significant role in heterocyclic synthesis, aiding in the development of new chemical structures with potential applications in various fields including drug discovery and material science (Ahmed, 2007).

Antibacterial and Antifungal Activities

  • Research has been conducted on the antibacterial and antifungal activities of derivatives of this compound, contributing to the search for new antimicrobial agents (Patel & Agravat, 2007).

QSAR Studies

  • Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of this compound, contributing to the understanding of how structural changes affect biological activity (Palkar et al., 2017).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential uses in medicinal chemistry, given the reported anti-tumor activity of related compounds . Additionally, further studies could explore the physical and chemical properties of this compound in more detail .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c26-18-10-9-14(13-15(18)22-24-16-5-1-2-7-19(16)31-22)23-21(27)17-6-3-11-25(17)32(28,29)20-8-4-12-30-20/h1-2,4-5,7-10,12-13,17,26H,3,6,11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCXSBSRQGUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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